molecular formula C22H15ClO5S B11410265 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate

Cat. No.: B11410265
M. Wt: 426.9 g/mol
InChI Key: CPERXROXNVCFID-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by its unique structure, which includes a benzoxathiol ring fused with a phenyl group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate typically involves multiple steps, starting with the preparation of the benzoxathiol ring. One common method involves the cyclization of 2-mercaptobenzoic acid with an appropriate aldehyde or ketone under acidic conditions. The resulting benzoxathiol intermediate is then reacted with 4-methylphenyl and 4-chlorophenoxyacetate groups through esterification reactions. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the benzoxathiol ring to a thioether.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or acetate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thioethers. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, with preliminary studies showing promising results in inhibiting the growth of cancer cells.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or the disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate lies in its benzoxathiol ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H15ClO5S

Molecular Weight

426.9 g/mol

IUPAC Name

[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C22H15ClO5S/c1-13-2-4-14(5-3-13)18-10-17(11-19-21(18)28-22(25)29-19)27-20(24)12-26-16-8-6-15(23)7-9-16/h2-11H,12H2,1H3

InChI Key

CPERXROXNVCFID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)Cl)SC(=O)O3

Origin of Product

United States

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